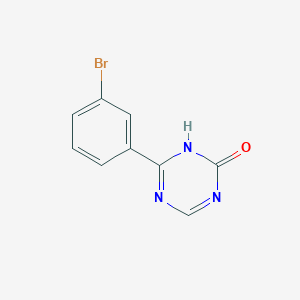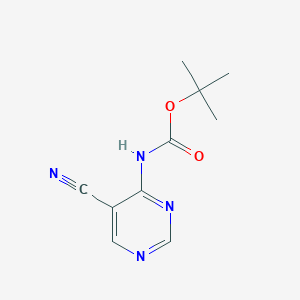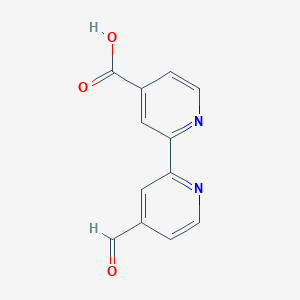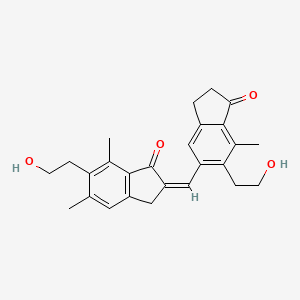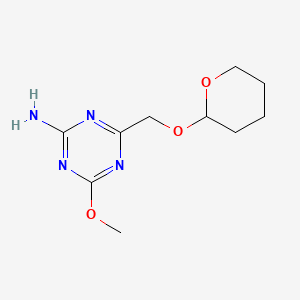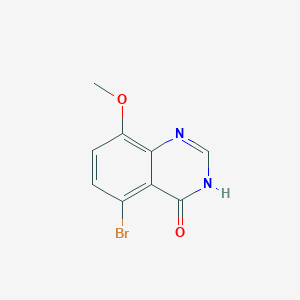![molecular formula C11H11N3O B13135229 (6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
(6-Amino-[3,4'-bipyridin]-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Amino-[3,4’-bipyridin]-4-yl)methanol is an organic compound with the molecular formula C11H11N3O. It is a derivative of bipyridine, a class of compounds known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-[3,4’-bipyridin]-4-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high purity bipyridine derivatives.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Amino-[3,4’-bipyridin]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces amines or alcohols .
Wissenschaftliche Forschungsanwendungen
(6-Amino-[3,4’-bipyridin]-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions that are useful in catalysis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Wirkmechanismus
The mechanism of action of (6-Amino-[3,4’-bipyridin]-4-yl)methanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. For example, in anticancer research, the compound may inhibit microtubule polymerization by binding to specific sites on tubulin, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, used in similar applications.
4,4’-Bipyridine: Another bipyridine derivative with applications in material science and catalysis.
6-Amino-3-pyridinylmethanol: A related compound with similar chemical properties and applications.
Uniqueness
(6-Amino-[3,4’-bipyridin]-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in forming stable metal complexes and exploring new catalytic and therapeutic applications .
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(2-amino-5-pyridin-4-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-5-9(7-15)10(6-14-11)8-1-3-13-4-2-8/h1-6,15H,7H2,(H2,12,14) |
InChI-Schlüssel |
RUIWFZKHEWRZLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CN=C(C=C2CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)

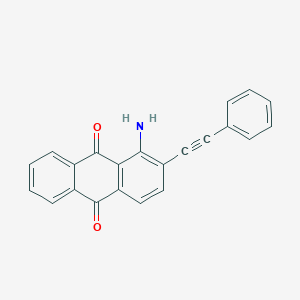
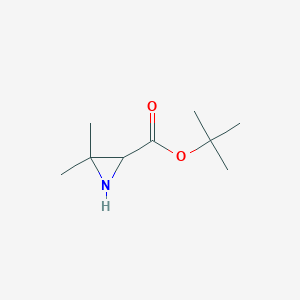

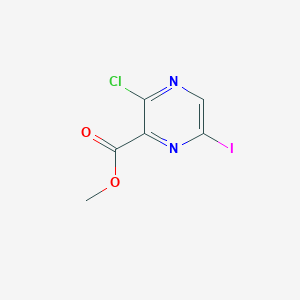
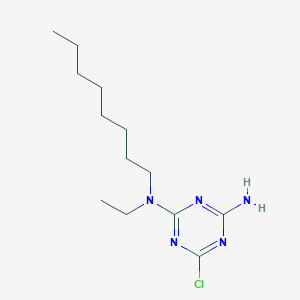
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
